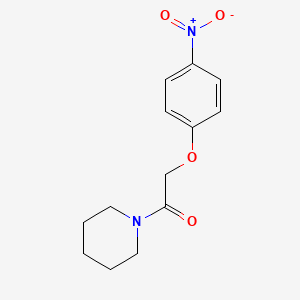![molecular formula C7H4BrF2N3 B2848764 8-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2248405-34-5](/img/structure/B2848764.png)
8-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen and a copper bromide/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to facilitate the synthesis. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction involves enaminonitriles and benzohydrazides, leading to the formation of the target compound in a short reaction time with good yields .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and specific solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolo[1,5-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
8-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes and receptors, such as Janus kinases and GPR40 receptors.
Pharmaceuticals: It is used in the design of drugs for treating various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Science: The compound is utilized in the development of light-emitting materials for phosphorescent OLED devices.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Janus kinases by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can modulate various signaling pathways involved in inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine include:
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and difluoromethyl groups enhances its potential as a versatile scaffold for drug design and development.
Propiedades
IUPAC Name |
8-bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-2-1-3-13-7(4)11-6(12-13)5(9)10/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSHNFLFVNKEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(F)F)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)


![[2-Oxo-2-(2-phenylsulfanylanilino)ethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2848692.png)
![2-(2,4-Difluorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2848693.png)



![4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide](/img/structure/B2848699.png)

![N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2848702.png)


